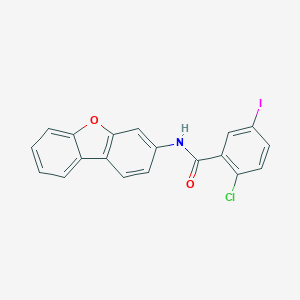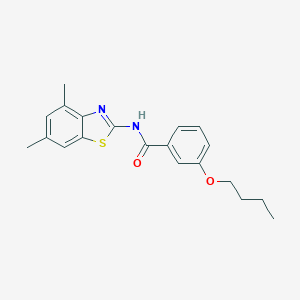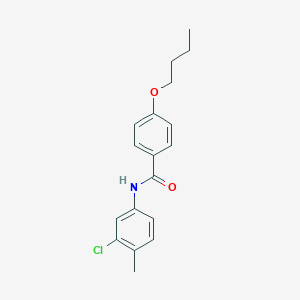
2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide is a chemical compound with the molecular formula C19H11ClINO2 and a molecular weight of 447.7 g/mol. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide typically involves the following steps:
Formation of Dibenzofuran Derivative: The initial step involves the preparation of a dibenzofuran derivative through a series of reactions, including halogenation and substitution reactions.
Iodination: The dibenzofuran derivative is then subjected to iodination using iodine and a suitable oxidizing agent.
Amidation: The final step involves the reaction of the iodinated dibenzofuran derivative with 2-chlorobenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of iodine allows for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex aromatic compounds.
科学研究应用
2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-benzamide: This compound has a similar structure but with a methoxy group instead of an iodine atom.
3-Chloro-4-methoxy-N-(2-methylphenyl)benzamide: Another related compound with different substituents on the benzamide core.
Uniqueness
2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H11ClINO2 |
|---|---|
分子量 |
447.7 g/mol |
IUPAC 名称 |
2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide |
InChI |
InChI=1S/C19H11ClINO2/c20-16-8-5-11(21)9-15(16)19(23)22-12-6-7-14-13-3-1-2-4-17(13)24-18(14)10-12/h1-10H,(H,22,23) |
InChI 键 |
SFFYRMUCHODGFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B343082.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-4-methylbenzamide](/img/structure/B343083.png)
![4-chloro-N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B343084.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B343087.png)

![2-{3-[({5-Nitro-2-furyl}methylene)amino]-4-methylphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B343090.png)
![(6Z)-4-benzyl-2-bromo-6-[[3-(5-methyl-1,3-benzoxazol-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B343092.png)
![(6Z)-4-benzyl-2-bromo-6-[(4-morpholin-4-ylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B343093.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-3,5-bisnitro-4-methylbenzamide](/img/structure/B343094.png)
![(6E)-4-benzyl-6-[(5-butan-2-yl-2-hydroxyanilino)methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343096.png)
![(6Z)-4-benzyl-6-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)anilino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343098.png)
![4-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343100.png)

![N-[3-(1,3-benzodioxol-5-yl)-2-propenylidene]-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B343104.png)
